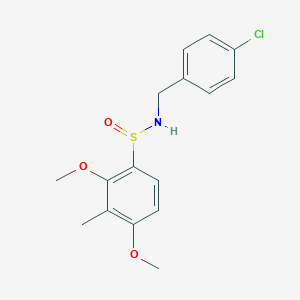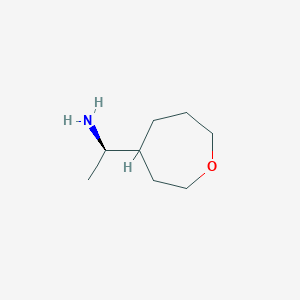![molecular formula C15H19N3OS2 B2839333 4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide CAS No. 1705883-00-6](/img/structure/B2839333.png)
4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
Thiazole rings are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole derivatives have been observed to undergo various chemical reactions, often leading to changes in their biological activities .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Metabolism and Disposition Studies
N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, a compound related to 4-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-carboxamide, has been studied for its disposition and metabolism in humans. This research was part of the development process for a novel orexin 1 and 2 receptor antagonist aimed at treating insomnia. The study found that the compound and its metabolites were primarily excreted via feces, with only a minor amount excreted through urine. The research provides insights into the metabolic pathways and elimination processes of related compounds, which is crucial for understanding their pharmacokinetics and potential therapeutic applications (Renzulli et al., 2011).
Antimicrobial and Antifungal Activities
Compounds structurally related to 4-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-carboxamide have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies are critical in the search for new therapeutic agents, especially in the context of increasing resistance to existing antibiotics and antifungals. For instance, novel thiophene-based compounds have shown promising results against various bacterial and fungal strains, highlighting the potential of such compounds in developing new antimicrobial and antifungal treatments (Thumar & Patel, 2009).
Cancer Research
Thiophene derivatives, closely related to the structure of 4-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-carboxamide, have been explored for their anticancer activities. The synthesis and characterization of such compounds, followed by evaluations of their cytotoxic activities against various cancer cell lines, form a significant part of cancer research. These studies aim to identify new therapeutic agents that can effectively target cancer cells, contributing to the development of more effective cancer treatments (Atta & Abdel‐Latif, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-11-7-13(21-10-11)14(19)17-8-12-3-2-5-18(9-12)15-16-4-6-20-15/h4,6-7,10,12H,2-3,5,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXWZJZTXIQYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2839250.png)
![6-[4-(1,5-Dimethylpyrazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2839255.png)



![4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2839260.png)
![N-butyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2839261.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2839262.png)

![tert-butyl N-[(3-hydroxy-1-oxo-1lambda4-thiolan-3-yl)methyl]carbamate](/img/structure/B2839264.png)
![5-allyl-3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2839266.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2839271.png)

